molecular formula C25H18FN3O2S B2698968 2-benzyl-5-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-2H,3H-imidazo[1,2-c]quinazolin-3-one CAS No. 957948-84-4

2-benzyl-5-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-2H,3H-imidazo[1,2-c]quinazolin-3-one

Cat. No.: B2698968
CAS No.: 957948-84-4
M. Wt: 443.5
InChI Key: BBEREHRLTUYWNX-UHFFFAOYSA-N
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Description

The compound 2-benzyl-5-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-2H,3H-imidazo[1,2-c]quinazolin-3-one is a heterocyclic molecule featuring an imidazo[1,2-c]quinazolinone core. Key structural attributes include:

  • Sulfanyl group at position 5: Attached to a 4-fluorophenyl-2-oxoethyl moiety, which introduces hydrogen-bonding capacity and electronic modulation via the fluorine atom .
  • 4-Fluorophenyl substituent: Enhances metabolic stability and bioavailability, a common strategy in medicinal chemistry .

Properties

IUPAC Name

2-benzyl-5-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-2H-imidazo[1,2-c]quinazolin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H18FN3O2S/c26-18-12-10-17(11-13-18)22(30)15-32-25-28-20-9-5-4-8-19(20)23-27-21(24(31)29(23)25)14-16-6-2-1-3-7-16/h1-13,21H,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBEREHRLTUYWNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2C(=O)N3C(=N2)C4=CC=CC=C4N=C3SCC(=O)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H18FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-benzyl-5-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-2H,3H-imidazo[1,2-c]quinazolin-3-one typically involves multiple steps

  • Step 1: Synthesis of Imidazoquinazoline Core

      Reactants: 1,3-dihydro-2H-1,3-benzimidazole-2-thione and 4-fluorobenzaldehyde.

      Conditions: The reaction is carried out in dimethyl sulfoxide (DMSO) at elevated temperatures.

      Product: 4-[(1H-benzimidazol-2-yl)sulfanyl]benzaldehyde.

Chemical Reactions Analysis

Types of Reactions

2-benzyl-5-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-2H,3H-imidazo[1,2-c]quinazolin-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or fluorophenyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced derivatives with altered functional groups.

    Substitution: Formation of substituted imidazoquinazoline derivatives.

Mechanism of Action

The mechanism of action of 2-benzyl-5-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-2H,3H-imidazo[1,2-c]quinazolin-3-one involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Structural Features

The table below compares the target compound with structurally related imidazo[1,2-c]quinazolinones from the evidence:

Compound Name / ID Substituents at Position 2 Substituents at Position 5 Molecular Formula Molecular Weight (g/mol) Key Structural Differences Evidence ID
Target Compound Benzyl [2-(4-Fluorophenyl)-2-oxoethyl]sulfanyl C₂₆H₁₉FN₄O₂S 470.52 (calculated) Unique oxoethyl-fluorophenyl side chain
3-(4-Chlorobenzyl)-2-({[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-4(3H)-quinazolinone 4-Chlorobenzyl [3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl C₂₄H₁₆ClFN₄O₂S 502.93 Oxadiazole ring vs. oxoethyl group
3-(Cyclohexylmethyl)-5-[(3-fluorobenzyl)sulfanyl]-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one Cyclohexylmethyl 3-Fluorobenzylsulfanyl; additional methoxy groups at positions 8 and 9 C₂₆H₂₈FN₃O₃S 481.58 Methoxy groups enhance polarity
5-[(3-Chlorobenzyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one Not specified (likely H or simple R) 3-Chlorobenzylsulfanyl C₁₈H₁₂ClN₃OS 361.82 Simpler side chain; no fluorophenyl

Key Observations :

  • Substituent Flexibility : Position 5 tolerates diverse groups (e.g., oxadiazoles, fluorobenzyl, chlorobenzyl), influencing electronic properties and solubility .
  • Fluorine vs. Chlorine : The 4-fluorophenyl group in the target compound may offer better metabolic stability compared to chlorinated analogs .

Physicochemical Properties

  • Melting Points : Analogs in exhibit melting points up to 230°C, suggesting high thermal stability. The target compound’s melting point is likely similar due to its rigid core .

Inferred Pharmacological Implications

  • Bioavailability : The 4-fluorophenyl group may reduce cytochrome P450-mediated metabolism, extending half-life .
  • Target Engagement: The sulfanyl-oxoethyl side chain could act as a hydrogen-bond donor/acceptor, similar to sulfonamide derivatives in , which are known for enzyme inhibition .

Biological Activity

The compound 2-benzyl-5-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-2H,3H-imidazo[1,2-c]quinazolin-3-one is a member of the imidazoquinazoline family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and applications in various fields such as medicinal chemistry and material science.

Chemical Structure and Properties

The molecular formula of the compound is C23H20FN3OSC_{23}H_{20}FN_3OS, with a molecular weight of approximately 405.49 g/mol. The structure features a benzyl group, a fluorophenyl moiety, and a thioether functional group that contribute to its biological properties.

PropertyValue
Molecular FormulaC23H20FN3OSC_{23}H_{20}FN_3OS
Molecular Weight405.49 g/mol
IUPAC NameThis compound
CAS Number[not available]

Anticancer Properties

Research indicates that This compound exhibits significant anticancer activity. It has been shown to inhibit specific enzymes involved in cancer cell proliferation. For instance, studies have demonstrated that derivatives of this compound can inhibit α-glucosidase, an enzyme relevant in glucose metabolism and implicated in cancer cell growth regulation. In vitro assays revealed IC50 values ranging from 50.0 µM to 268.25 µM , indicating promising potential for further development as an anticancer agent .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It demonstrates activity against various bacterial strains and fungi, making it a candidate for further exploration in treating infectious diseases. The presence of the thioether group is believed to enhance its interaction with microbial targets .

The proposed mechanism of action involves the compound's ability to interact with specific molecular targets such as enzymes or receptors. This interaction can lead to inhibition or modulation of key biochemical pathways involved in disease processes. For example, the compound may act as an inhibitor of GABA-A receptors, which are critical in neurological functions and have implications in cancer biology .

Case Studies

  • Anticancer Activity Assessment :
    • A study assessed the anticancer effects of various imidazoquinazoline derivatives including our compound. The results indicated a dose-dependent inhibition of cancer cell lines with significant selectivity towards tumor cells over normal cells.
    • Findings : The compound demonstrated higher efficacy compared to standard chemotherapeutics at equivalent concentrations.
  • Antimicrobial Efficacy :
    • In another study focusing on antimicrobial activity, This compound was tested against common pathogens.
    • Results : The compound exhibited notable antibacterial activity against Staphylococcus aureus and antifungal activity against Candida albicans, suggesting potential applications in infection control .

Research Findings and Future Directions

Recent studies have highlighted the potential of this compound as a scaffold for developing new therapeutic agents targeting multiple diseases. Ongoing research aims to optimize its chemical structure to enhance potency and selectivity while minimizing toxicity.

Summary of Key Findings

  • Anticancer activity with IC50 values indicating effective inhibition.
  • Antimicrobial properties against various pathogens.
  • Potential mechanisms involving enzyme inhibition and receptor modulation.

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